molecular formula C18H20N4O2 B6978365 4-methoxy-3-methyl-N-(2-pyridin-3-ylimidazo[1,2-a]pyridin-3-yl)butanamide

4-methoxy-3-methyl-N-(2-pyridin-3-ylimidazo[1,2-a]pyridin-3-yl)butanamide

Cat. No.: B6978365
M. Wt: 324.4 g/mol
InChI Key: MFLFZFSWCBJSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-3-methyl-N-(2-pyridin-3-ylimidazo[1,2-a]pyridin-3-yl)butanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry. The structure of this compound includes a methoxy group, a methyl group, and a butanamide moiety, which contribute to its unique chemical properties.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(2-pyridin-3-ylimidazo[1,2-a]pyridin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-13(12-24-2)10-16(23)21-18-17(14-6-5-8-19-11-14)20-15-7-3-4-9-22(15)18/h3-9,11,13H,10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLFZFSWCBJSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=C(N=C2N1C=CC=C2)C3=CN=CC=C3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(2-pyridin-3-ylimidazo[1,2-a]pyridin-3-yl)butanamide typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: These groups can be introduced through alkylation reactions using methoxy and methyl halides.

    Formation of the Butanamide Moiety: This step involves the reaction of the imidazo[1,2-a]pyridine derivative with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(2-pyridin-3-ylimidazo[1,2-a]pyridin-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Alkyl halides or sulfonates can be used in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced imidazo[1,2-a]pyridine compounds, and various substituted analogs.

Scientific Research Applications

4-methoxy-3-methyl-N-(2-pyridin-3-ylimidazo[1,2-a]pyridin-3-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways involving imidazo[1,2-a]pyridine derivatives.

    Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(2-pyridin-3-ylimidazo[1,2-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyridine core is known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The methoxy and methyl groups enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-methyl-N-(2-pyridin-3-ylimidazo[1,2-a]pyridin-3-yl)butanamide
  • 4-methoxy-N′- (2- { [4-methyl-5- (pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups, along with the butanamide moiety, contribute to its enhanced stability and bioactivity compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.